BENGHE Foundational & Exploratory

Check Availability & Pricing

IUPAC name and molecular formula of C6H1003

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxan-2-one

cat. No.: B1295347

An In-depth Technical Guide to Key Isomers of C6H1003

This technical guide provides a comprehensive overview of two prominent isomers of the
molecular formula C6H1003: Propanoic Anhydride and Ethyl Acetoacetate. Tailored for
researchers, scientists, and drug development professionals, this document delves into their
chemical properties, synthesis protocols, and key chemical reactions, presenting data in a
structured and accessible format.

Introduction to C6H1003 Isomers

The molecular formula C6H1003 represents several structural isomers, each with unique
physical and chemical properties. This guide focuses on two of the most significant isomers in
organic synthesis: Propanoic Anhydride, a reactive acid anhydride, and Ethyl Acetoacetate, a
versatile 3-keto ester. Understanding the distinct characteristics of these isomers is crucial for
their effective application in research and development.

Propanoic Anhydride

Propanoic anhydride, also known as propionic anhydride, is a simple acid anhydride widely
used as a reagent in organic synthesis.

IUPAC Name: Propanoic anhydride; Propanoyl propanoate.[1][2]

Molecular Structure: (CHsCH2CO)20

Quantitative Data
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The physical and chemical properties of Propanoic Anhydride are summarized in the table
below for easy reference and comparison.

Property Value References
Molecular Weight 130.14 g/mol [1103114]
Appearance Colorless liquid [31[5][6]
Odor Pungent, rancid [31[6]
Density 1.015 g/mL at 25 °C [6]

Boiling Point 167-169 °C [4][6]

Melting Point -45 °C [41[6]

Flash Point 74 °C (165 °F) [3][6]

Decomposes in water; soluble

Solubility in methanol, ethanol, ether, [3]
chloroform
Refractive Index (n2°/D) 1.404 [7]

Experimental Protocols

Synthesis of Propanoic Anhydride via Oxalyl Chloride

This protocol describes a laboratory-scale synthesis of propanoic anhydride from propionic acid
and oxalyl chloride.[8]

Materials:

Dry propionic acid (20 g)

Oxaly! chloride (17.5 g)

Round-bottom flask

Dropping funnel
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o Reflux condenser

« Distillation apparatus

Procedure:

Place 20 g of dry propionic acid into a round-bottom flask fitted with a dropping funnel and a
reflux condenser.

o Slowly add 17.5 g of oxalyl chloride from the dropping funnel to the propionic acid. Hydrogen
chloride gas will evolve.

o Once the addition is complete, gently heat the reaction mixture to reflux.
 After the reflux period, arrange the apparatus for distillation.
« Distill the reaction product, collecting the fraction that boils between 167-170 °C.

e The expected yield is approximately 9 g (51% of theoretical).

Signaling Pathways and Logical Relationships
Hydrolysis of Propanoic Anhydride
Propanoic anhydride reacts with water in an exothermic hydrolysis reaction to yield two

equivalents of propionic acid.[6][9][10] This reaction is a classic example of nucleophilic acyl
substitution.

Propanoic Anhydride

(C6H1003) o
Elimination of . -
Nucleophilic Attack T el Iimade Collapse of Intermediate Carboxylate Propltzglg'_‘Aé:gjz()Z eq.)

Water
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Caption: Hydrolysis mechanism of Propanoic Anhydride.
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Ethyl Acetoacetate

Ethyl acetoacetate (EAA) is the ethyl ester of acetoacetic acid. It is a key building block in

organic chemistry, particularly in the synthesis of ketones and other heterocyclic compounds.

[11][12]

IUPAC Name: Ethyl 3-oxobutanoate.[13][14]

Molecular Structure: CHsCOCH2COOCH2CHs

Quantitative Data

The physical and chemical properties of Ethyl Acetoacetate are detailed in the table below.

Property Value References
Molecular Weight 130.14 g/mol [13][15]
Appearance Colorless liquid [13][16]
Odor Fruity, pleasant [13][15]
Density 1.028 g/mL at 20 °C [15]

Boiling Point 181 °C [16]

Melting Point -43 °C [16]

Flash Point 85 °C (185 °F) [13]

Soluble in about 35 parts
Solubility water; miscible with many [13]

organic solvents

Refractive Index (n2°/D)

1.419

pKa (a-protons)

~11

Experimental Protocols

Synthesis of Ethyl Acetoacetate via Claisen Condensation
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This protocol is a classic method for preparing ethyl acetoacetate from ethyl acetate using
sodium ethoxide as a base.[2][17]

Materials:

Ethyl acetate (free from water, containing 2-3% ethanol) (500 g)
e Sodium wire or finely sliced sodium (50 g)

» 50% Acetic acid solution

» Calcium chloride (for drying)

e 2-L round-bottomed flask

» Reflux condenser

» Water bath

e Separatory funnel

o Fractional distillation apparatus

Procedure:

e Place 500 g of ethyl acetate and 50 g of clean sodium into a 2-L round-bottomed flask fitted
with an efficient reflux condenser.

o Gently warm the flask on a water bath to initiate the reaction. Once started, the reaction will
proceed vigorously; cooling may be necessary to control the rate.

 After the reaction subsides, allow the mixture to stand until it becomes a solid mass.
o Dissolve the solid product by adding 500 cc of water.
e Cool the solution and acidify it by adding approximately 275 cc of 50% acetic acid.

o Separate the ester layer using a separatory funnel. Add salt if necessary to facilitate
separation.
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e Dry the collected ester layer over anhydrous calcium chloride.

» Purify the crude product by fractional distillation under reduced pressure. Collect the fraction
boiling at 76—-80 °C / 18 mm Hg.

e The expected yield is 105-110 g (28—-29% of the theoretical amount based on ethyl acetate).
Signaling Pathways and Logical Relationships
Acetoacetic Ester Synthesis Workflow

The acetoacetic ester synthesis is a powerful method for preparing a-substituted methyl
ketones.[1][18] The workflow involves the deprotonation of ethyl acetoacetate to form a
stabilized enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.[19]

Ethyl Acetoacetate Base (e.g., NaOEt)

B-Keto Acid

.\
Decarboxylation \\

a-Substituted
Methyl Ketone
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Caption: Workflow of the Acetoacetic Ester Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [IUPAC name and molecular formula of C6H1003].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295347#iupac-name-and-molecular-formula-of-
c6h1003]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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